Mercurous sulfate

Description

Properties

IUPAC Name |

mercury(1+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Hg.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINVSWONZWKMDC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

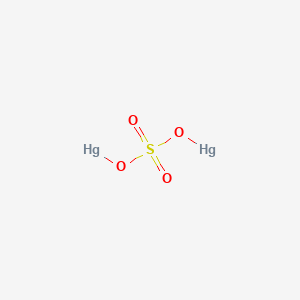

[O-]S(=O)(=O)[O-].[Hg+].[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg2SO4, Hg2O4S | |

| Record name | MERCUROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury(I) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(I)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7783-35-9 (Parent) | |

| Record name | Mercurous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9074565 | |

| Record name | Mercurous sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercurous sulfate is a white to yellow crystalline powder. Soluble in hot sulfuric acid, dilute nitric acid. Highly toxic., White to slightly yellow solid; [Merck Index] Colorless crystals very sensitive to light; [Ullmann] | |

| Record name | MERCUROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercury I sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.09 G/100 ML WATER @ 100 °C, Sol in dilute nitric acid and hot sulfuric acid, Insoluble in water. /Solid/ | |

| Record name | MERCUROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.56 | |

| Record name | MERCUROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly yellow crystalline powder, Colorless monoclinic crystals | |

CAS No. |

7783-36-0 | |

| Record name | MERCUROUS SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercurous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercurous sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimercury sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCUROUS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI950N9DYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MERCUROUS SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of Mercurous Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary chemical synthesis methods for mercurous sulfate (B86663) (Hg₂SO₄). The information presented herein is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge to produce and understand this important chemical compound. This guide details various synthesis protocols, presents quantitative data for comparison, and illustrates the underlying chemical pathways and workflows.

Core Synthesis Methodologies

Mercurous sulfate can be synthesized through several key methods, each with distinct advantages and considerations regarding starting materials, reaction conditions, and the purity of the final product. The three primary methods are:

-

Direct Reaction of Mercury with Sulfuric Acid: This method involves the direct oxidation of elemental mercury by sulfuric acid.

-

Precipitation from Mercurous Nitrate (B79036) Solution: In this method, a soluble mercurous salt is reacted with a source of sulfate ions to precipitate the insoluble this compound.

-

Electrochemical Synthesis: This technique utilizes an electric current to drive the oxidation of mercury in a sulfate-containing electrolyte.

Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for each synthesis method, allowing for a direct comparison of their characteristics.

| Parameter | Direct Reaction with H₂SO₄ | Precipitation from Hg₂(NO₃)₂ | Electrochemical Synthesis |

| Primary Reactants | Elemental Mercury (Hg), Sulfuric Acid (H₂SO₄) | Mercurous Nitrate (Hg₂(NO₃)₂), Sulfuric Acid (H₂SO₄) or a soluble sulfate salt | Elemental Mercury (Hg), Sulfuric Acid (H₂SO₄), Sodium Nitrate (NaNO₃) |

| Reaction Temperature | Elevated (e.g., gentle heating) | Room Temperature | Atmospheric Temperature |

| Voltage | Not Applicable | Not Applicable | ~2 V[1] |

| Current Density | Not Applicable | Not Applicable | 0.5 - 1.0 A/dm²[1] |

| Purity | Variable, may contain mercuric sulfate | High, with proper control of hydrolysis | Substantially pure crystalline product[1] |

| Key Considerations | Requires careful temperature control to avoid formation of mercuric sulfate. An excess of mercury is recommended.[2] | Prevention of hydrolysis of mercurous nitrate is critical.[3] | Allows for control over crystal size by varying electrolyte concentration.[1] |

Experimental Protocols

Direct Reaction of Mercury with Sulfuric Acid

This method relies on the direct oxidation of elemental mercury by sulfuric acid. To favor the formation of mercurous (Mercury(I)) sulfate, an excess of mercury should be used.

Methodology:

-

Place a measured quantity of pure elemental mercury in a suitable reaction vessel, such as a round-bottom flask.

-

Add a stoichiometric excess of concentrated sulfuric acid to the mercury.

-

Gently heat the mixture. The reaction is represented by the following equation: 2Hg + 2H₂SO₄ → Hg₂SO₄ + SO₂ + 2H₂O[2]

-

Maintain gentle heating and occasional agitation until the reaction is complete, as indicated by the formation of a white precipitate.

-

Allow the mixture to cool to room temperature.

-

Carefully decant the excess sulfuric acid.

-

Wash the solid product with deionized water to remove any remaining acid.

-

Dry the resulting white to slightly yellow powder, which is this compound.

Precipitation from Mercurous Nitrate Solution

This method involves the reaction of a soluble mercurous salt, typically mercurous nitrate, with a source of sulfate ions to precipitate the insoluble this compound.

Methodology:

-

Prepare a solution of mercurous nitrate (Hg₂(NO₃)₂) in dilute nitric acid. The acidic solution helps to prevent the hydrolysis of the mercurous nitrate.[3]

-

In a separate vessel, prepare a solution of sulfuric acid or a soluble sulfate salt, such as sodium sulfate.

-

Slowly add the sulfate solution to the mercurous nitrate solution with constant stirring. A white precipitate of this compound will form immediately. The reaction is as follows: Hg₂(NO₃)₂ + H₂SO₄ → Hg₂SO₄ + 2HNO₃[4]

-

Continue stirring for a period to ensure complete precipitation.

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant liquid by filtration.

-

Wash the collected precipitate with deionized water to remove any soluble impurities.

-

Dry the purified this compound.

Electrochemical Synthesis

This method offers a high degree of control over the synthesis process and can yield a product of high purity. It involves the anodic oxidation of mercury in a sulfate-containing electrolyte.

Methodology:

-

Prepare an electrolyte solution containing approximately 2% sulfuric acid and 10% sodium nitrate in deionized water.[1]

-

Place a pool of pure elemental mercury at the bottom of an electrolytic cell to serve as the anode.

-

Insert a suitable cathode (e.g., a platinum wire) into the electrolyte.

-

Apply a direct current with a current density of 0.5 to 1.0 ampere per square decimeter of the mercury surface. The applied voltage will be approximately 2 volts.[1]

-

As the current flows, this compound crystals will form on the surface of the mercury anode.

-

The crystals can be continuously or periodically removed from the cell.

-

Wash the collected crystals with deionized water to remove any residual electrolyte.

-

Dry the final product.

Visualizing the Synthesis Pathways and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Reaction pathway for the direct synthesis of this compound.

Caption: Precipitation method for this compound synthesis.

Caption: Experimental workflow for the electrochemical synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mercurous Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurous sulfate (B86663) (Hg₂SO₄) is an inorganic compound that has historically held significance in various electrochemical applications, most notably in the construction of standard electrochemical cells.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of mercurous sulfate, intended to serve as a vital resource for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and clear visual representations of key processes.

Physical Properties of this compound

This compound is a solid compound that presents as a white to pale yellow or beige crystalline powder.[1][2][3] Its appearance can be influenced by factors such as purity, crystal size, and the specific method of preparation.[4] The compound is noted to be sensitive to light.[5]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | Hg₂SO₄ | |

| Molecular Weight | 497.24 g/mol | [1][3][4] |

| Appearance | White, pale yellow, or beige crystalline powder | [1][2][3] |

| Density | 7.56 g/cm³ | [1] |

| Solubility in Water | 0.051 g/100 mL at 25 °C | [1] |

| 0.09 g/100 mL at 100 °C | [1][5] | |

| Solubility in Other Solvents | Soluble in hot sulfuric acid and dilute nitric acid. | [1][5] |

| Melting Point | Decomposes upon heating. | [3] |

| Decomposition Temperature | 335 °C to 500 °C | The decomposition process is endothermic.[1][2] |

Crystal Structure

The crystal structure of this compound has been elucidated using modern X-ray diffraction techniques, providing precise measurements of its atomic arrangement. The structure is monoclinic and consists of Hg₂²⁺ dumbbells and SO₄²⁻ tetrahedra.[3][6]

The Hg-Hg bond distance within the dumbbell is approximately 2.50 Å.[1][2] The sulfate anions are coordinated to the mercury atoms with Hg-O bond distances ranging from 2.23 to 2.93 Å. The Hg-Hg-O bond angle for the shorter Hg-O bonds is about 165°±1°.[1][2] These structural units are linked to form chains that create a three-dimensional framework.[4]

Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Hg-Hg Bond Length | ~2.50 Å |

| Hg-O Bond Lengths | 2.23 to 2.93 Å |

| Hg-Hg-O Bond Angle | 165°±1° |

Chemical Properties and Reactivity

This compound exhibits distinct chemical behaviors, particularly in its decomposition and electrochemical reactions.

Decomposition

Upon heating, this compound undergoes a two-step decomposition. The process is endothermic and occurs between 335°C and 500°C.[1][2] In the initial step, it disproportionates to form metallic mercury and mercuric sulfate (HgSO₄). The mercuric sulfate then subsequently decomposes at higher temperatures.

A visual representation of the thermal decomposition pathway is provided below.

Electrochemical Properties

This compound is a key component in electrochemical cells, particularly as a reference electrode. The mercury/mercurous sulfate electrode (MSE) provides a stable and reproducible potential, especially in sulfate-containing electrolytes where chloride-based reference electrodes are unsuitable.[7] The electrode operates based on the following reversible reaction:

Hg₂SO₄(s) + 2e⁻ ⇌ 2Hg(l) + SO₄²⁻(aq)

The standard potential of the Hg/Hg₂SO₄ electrode is +0.615 V versus the Normal Hydrogen Electrode (NHE).[8]

Below is a diagram illustrating the basic setup of a mercury/mercurous sulfate reference electrode.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its crystal structure.

Synthesis of this compound

Several methods can be employed for the synthesis of high-purity this compound.

1. Precipitation Method

This method involves the reaction of a soluble mercury(I) salt, such as mercurous nitrate (B79036), with a source of sulfate ions, like sulfuric acid or a soluble sulfate salt.

-

Protocol:

-

Prepare a solution of mercurous nitrate (Hg₂(NO₃)₂).

-

Separately, prepare a dilute solution of sulfuric acid (H₂SO₄).

-

Slowly add the sulfuric acid solution to the mercurous nitrate solution while stirring continuously.

-

A white precipitate of this compound will form.

-

Allow the precipitate to settle, then decant the supernatant liquid.

-

Wash the precipitate several times with distilled water to remove any residual acid and nitrate ions.

-

Dry the purified this compound precipitate in a desiccator away from light.

-

2. Reaction of Mercury with Concentrated Sulfuric Acid

This method involves the direct reaction of elemental mercury with hot, concentrated sulfuric acid.

-

Protocol:

-

Place an excess of pure mercury in a reaction vessel.

-

Carefully add concentrated sulfuric acid.

-

Gently heat the mixture. The reaction produces this compound, water, and sulfur dioxide gas. This step should be performed in a well-ventilated fume hood.

-

Reaction: 2Hg + 2H₂SO₄ → Hg₂SO₄ + 2H₂O + SO₂

-

-

After the reaction is complete, allow the mixture to cool.

-

Carefully separate the solid this compound from the unreacted mercury and excess acid.

-

Wash the product with dilute sulfuric acid and then with distilled water.

-

Dry the final product.

-

The workflow for the precipitation synthesis of this compound is illustrated in the diagram below.

Crystal Structure Determination

The determination of the crystal structure of this compound is typically achieved through single-crystal X-ray diffraction.

-

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution or by hydrothermal methods.[6]

-

Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation).[6]

-

Data Processing: Collect the diffraction data as a series of frames while rotating the crystal. Process the raw data to obtain a set of indexed reflections with their corresponding intensities.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic coordinates, and thermal parameters against the experimental data to obtain a final, accurate crystal structure.[6]

-

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound. The quantitative data, structural information, and experimental protocols presented herein are intended to be a valuable resource for scientists and researchers. A thorough understanding of these properties is crucial for the safe and effective handling and application of this compound in various scientific and industrial settings.

References

- 1. Mercury(I) sulfate - Wikipedia [en.wikipedia.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound (7783-36-0) for sale [vulcanchem.com]

- 5. This compound | Hg2SO4 | CID 24545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structure of Hg2SO4 – a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Reagent|For Research [benchchem.com]

- 8. What Is The Reference Electrode For Mercury this compound? A Guide To Chloride-Free Electrochemistry - Kintek Solution [kindle-tech.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of Mercury(I) Sulfate (B86663)

This document provides a comprehensive technical overview of the crystal structure of mercury(I) sulfate (Hg₂SO₄). It includes detailed crystallographic data, experimental protocols for its synthesis and structural analysis, and a workflow diagram illustrating the structure determination process. This information is critical for researchers working with mercury compounds and for professionals in fields requiring precise structural data for material characterization.

Crystal Structure and Properties

Mercury(I) sulfate, also known as mercurous sulfate, is an inorganic compound that appears as colorless to whitish-yellow monoclinic crystals.[1][2] The defining feature of its structure is the presence of the dimeric mercury(I) cation, [Hg-Hg]²⁺.

The crystal structure of mercury(I) sulfate consists of these Hg₂²⁺ dumbbells and sulfate (SO₄²⁻) tetrahedra. These components are arranged in alternating rows.[3] The Hg₂²⁺ units are linked to the sulfate tetrahedra via Hg-O bonds, forming chains that are connected into a three-dimensional framework.[3]

Crystallographic Data

The crystal structure of mercury(I) sulfate has been determined by single-crystal X-ray diffraction. A redetermination using modern charge-coupled device (CCD) data has provided more precise measurements compared to earlier studies that used Weissenberg film data.[3][4] The refined crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | Hg₂SO₄ |

| Molar Mass | 497.24 g/mol [5] |

| Crystal System | Monoclinic[1][5] |

| Space Group | P2/c[6] |

| Unit Cell Dimensions | a = 6.2802 Å[6] |

| b = 4.4273 Å[6] | |

| c = 8.367 Å[6] | |

| α, γ = 90° | |

| β = 91.76°[6] | |

| Formula Units (Z) | 2[6] |

| Density (calculated) | 7.56 g/cm³[5] |

Key Bond Distances and Angles

The intramolecular geometry reveals the characteristic linear arrangement of the O-Hg-Hg-O units.

| Bond/Angle | Value |

| Hg-Hg Bond Length | 2.5031(7) Å |

| Short Hg-O Bond Length | ~2.23 - 2.24 Å[6] |

| Long Hg-O Bond Lengths | up to 2.93 Å[5] |

| Hg-Hg-O Bond Angle | 164.9° - 165°[5][6] |

Experimental Protocols

Synthesis of Mercury(I) Sulfate Crystals

Several methods for the preparation of mercury(I) sulfate have been reported. For crystallographic studies, the growth of high-quality single crystals is essential.

Method 1: Precipitation from Aqueous Solution (for Crystal Growth) [6] This method is suitable for obtaining single crystals for X-ray diffraction.

-

Prepare an aqueous solution of mercury(I) nitrate (B79036), Hg₂(NO₃)₂.

-

Slightly acidify the solution with dilute nitric acid to prevent the precipitation of basic salts.

-

Add a stoichiometric amount of sulfuric acid (H₂SO₄) to the mercury(I) nitrate solution.

-

Allow the resulting solution to undergo slow evaporation at room temperature.

-

Colorless, well-formed crystals of Hg₂SO₄ will precipitate from the solution over time.

Alternative Synthesis Methods:

-

Reaction with Concentrated Acid: Reacting an excess of metallic mercury with hot, concentrated sulfuric acid. The reaction is: 2Hg + 2H₂SO₄ → Hg₂SO₄ + SO₂ + 2H₂O.[1][5]

-

Electrochemical Synthesis: An electrochemical process can be employed where metallic mercury serves as the anode in an electrolyte solution containing sulfuric acid (e.g., 2%) and a catalyst like sodium nitrate (e.g., 10%). Passing a direct current results in the formation of this compound crystals at the anode.[2][7]

Single-Crystal X-ray Diffraction (SCXRD)

The definitive determination of the crystal structure of Hg₂SO₄ was achieved through single-crystal X-ray diffraction.[6] The following is a generalized protocol for this technique.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of Hg₂SO₄, free of visible defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, filtered to be monochromatic (e.g., MoKα radiation, λ = 0.7107 Å), and directed at the crystal.[8] As the crystal is rotated, a series of diffraction patterns are collected by a detector, typically a CCD or CMOS detector.[9] For temperature-dependent studies or to reduce thermal vibrations, data collection is often performed at low temperatures using a cryostream.[9]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of thousands of unique reflections.[9] This step involves indexing the reflections and integrating their intensities.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure. This is accomplished by determining the positions of the atoms within the asymmetric unit of the crystal lattice.[10] The initial atomic model is then refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[8] The final refined structure provides precise atomic coordinates, bond lengths, and bond angles.

Visualized Workflow

The logical workflow for the determination of the crystal structure of mercury(I) sulfate is depicted below, from chemical synthesis to the final structural analysis.

Caption: Workflow for Mercury(I) Sulfate Crystal Structure Determination.

References

- 1. mercury(I) sulfate [chemister.ru]

- 2. This compound | Hg2SO4 | CID 24545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mercury(I) sulfate - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. US2027364A - Manufacture of mercury sulphate - Google Patents [patents.google.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. neutrons.ornl.gov [neutrons.ornl.gov]

- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

An In-depth Technical Guide to the Hg-Hg Bond Length in Mercurous Sulfate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hg-Hg bond length in mercurous sulfate (B86663) (Hg₂SO₄) crystals, focusing on the crystallographic data and the experimental protocols for its determination. This document is intended for professionals in research, science, and drug development who require a detailed understanding of the structural chemistry of mercury compounds.

Introduction

Mercurous sulfate, also known as mercury(I) sulfate, is an inorganic compound with the chemical formula Hg₂SO₄. It is a white to pale yellow crystalline solid.[1][2] A defining characteristic of mercurous compounds is the presence of the diatomic cation (Hg₂)2+, which features a direct metal-metal bond between the two mercury atoms. The precise length of this Hg-Hg bond is a critical parameter for understanding the nature of this interaction and the overall crystal packing. This guide delves into the crystallographic details of this compound, with a particular focus on the Hg-Hg bond length as determined by modern analytical techniques.

Crystallographic Data and Bond Lengths

The crystal structure of this compound has been determined with high precision through single-crystal X-ray diffraction.[3][4][5] A redetermination using modern CCD data has provided refined values for the bond lengths and angles, superseding older measurements.[3][4][5]

Hg-Hg Bond Length

The primary focus of this guide is the Hg-Hg bond length within the (Hg₂)2+ dumbbell. The most recent and precise measurement confirms this distance to be:

This value is a refinement of a previous determination which reported the bond length as 2.500 (3) Å.[3][5] The numbers in parentheses represent the standard uncertainty in the last digit.

Crystal Structure and Other Bond Distances

This compound crystallizes in the monoclinic system.[3][5] The structure is composed of (Hg₂)2+ dumbbells and SO₄²⁻ tetrahedra.[3][4][5] These units are arranged in alternating rows.[3][4] The (Hg₂)2+ dumbbells are connected to the sulfate tetrahedra through Hg-O bonds, forming chains that extend into a three-dimensional framework.[3][4] The Hg-O bond lengths vary, with both short and long interactions observed, ranging from 2.23 to 2.93 Å.[1]

Table 1: Quantitative Crystallographic Data for this compound

| Parameter | Value | Reference |

| Hg-Hg Bond Length | 2.5031 (7) Å | [3] |

| Previous Hg-Hg Bond Length | 2.500 (3) Å | [3] |

| Crystal System | Monoclinic | [3][5] |

| Space Group | P2/c | |

| Unit Cell Parameters | a = 6.2771 (8) Å | [3] |

| b = 4.4290 (6) Å | [3] | |

| c = 8.3596 (10) Å | [3] | |

| β = 91.695 (4)° | [3] | |

| Volume | 232.31 (5) ų | [3] |

| Z (Formula units per cell) | 2 | [3][5] |

Experimental Protocols

The precise determination of the Hg-Hg bond length in this compound relies on the synthesis of high-quality single crystals and subsequent analysis by single-crystal X-ray diffraction.

Synthesis of this compound Crystals

High-quality single crystals of this compound suitable for X-ray diffraction can be prepared by the following methods:

-

Precipitation Method: This involves the reaction of a soluble mercurous salt, such as mercurous nitrate (B79036), with a sulfate source, like sulfuric acid or a soluble sulfate salt.[2]

-

Protocol:

-

Prepare a solution of mercurous nitrate, Hg₂(NO₃)₂, in dilute nitric acid to prevent hydrolysis.

-

Slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄) to the mercurous nitrate solution with constant stirring.

-

This compound will precipitate out of the solution as a white to yellowish solid.

-

To obtain larger crystals, the precipitation can be carried out under conditions that favor slow crystal growth, such as controlled cooling of a saturated solution or vapor diffusion.

-

The resulting crystals should be carefully washed with cold water and dried.

-

-

-

Direct Oxidation of Mercury: This method involves the reaction of elemental mercury with concentrated sulfuric acid.[1]

-

Protocol:

-

In a fume hood, carefully react an excess of elemental mercury with hot, concentrated sulfuric acid.

-

The reaction produces this compound, sulfur dioxide, and water: 2 Hg + 2 H₂SO₄ → Hg₂SO₄ + SO₂ + 2 H₂O

-

Allow the reaction mixture to cool slowly to promote the formation of well-defined crystals.

-

Isolate the this compound crystals by decantation or filtration, followed by washing with dilute sulfuric acid and then water.

-

-

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for determining the crystal structure and Hg-Hg bond length of this compound.

-

Crystal Selection and Mounting:

-

Select a suitable single crystal of this compound (e.g., 0.18 × 0.08 × 0.04 mm) under a microscope.[3]

-

Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

The data collection is performed on a single-crystal X-ray diffractometer equipped with a CCD (Charge-Coupled Device) detector.

-

Use Molybdenum (Mo) Kα radiation (λ = 0.71073 Å).[5]

-

Maintain the crystal at a constant temperature, for instance, 295 K, during data collection.[3][5]

-

Collect a series of diffraction images by rotating the crystal through a range of angles (ω-scans).[5]

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions, and anisotropic displacement parameters using full-matrix least-squares on F².

-

-

Analysis of Results:

-

From the refined crystal structure, the precise bond lengths, including the Hg-Hg distance, and bond angles can be calculated.

-

The final results should include the refined atomic coordinates, bond lengths with their standard uncertainties, and other relevant crystallographic parameters.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the Hg-Hg bond length in this compound crystals.

Caption: Workflow for determining Hg-Hg bond length in this compound.

Conclusion

The Hg-Hg bond length in this compound crystals has been accurately determined to be 2.5031 (7) Å through modern single-crystal X-ray diffraction techniques. This value is a testament to the precision of contemporary crystallographic methods. The detailed experimental protocols provided in this guide offer a framework for the synthesis and analysis of this compound, which can be adapted for the study of other related mercurous compounds. A thorough understanding of these structural details is essential for researchers and professionals working with mercury-containing materials.

References

- 1. Mercury(I) sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound | Hg2SO4 | CID 24545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of Hg2SO4 – a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of Hg2SO4 - a redetermination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (7783-36-0) for sale [vulcanchem.com]

The Enduring Standard: A Technical Guide to the Historical Use of Mercurous Sulfate in Electrochemical Cells

An in-depth exploration into the synthesis, application, and electrochemical principles of mercurous sulfate (B86663) in the foundational Clark and Weston standard cells, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal component in the history of precise voltage measurement.

Mercurous sulfate (Hg₂SO₄) played a crucial role in the development of electrochemistry, serving as the key depolarizing agent in the Clark and Weston standard cells. These cells were instrumental in establishing a stable and reproducible voltage standard, a necessity for accurate electrical measurements in scientific research and various industries for much of the late 19th and 20th centuries. This technical guide delves into the historical significance, underlying chemistry, and detailed experimental protocols associated with the use of this compound in these foundational electrochemical standards.

The Pivotal Role of this compound in Standard Cells

The quest for a stable and reproducible source of electromotive force (e.m.f.) was a significant challenge in the early days of electrical science. The Daniell cell, an early standard, suffered from a lack of long-term stability. The breakthrough came with the invention of the Clark cell in 1872 by Josiah Latimer Clark, which utilized a mercury cathode and a zinc amalgam anode in a saturated solution of zinc sulfate, with a paste of this compound as the depolarizer.[1]

The Clark cell, while a significant improvement, had a notable drawback: a relatively large temperature coefficient, meaning its voltage varied significantly with temperature changes.[1] This limitation spurred further research, leading to the invention of the Weston cell by Edward Weston in 1893. The Weston cell replaced the zinc components with cadmium and cadmium sulfate, resulting in a much lower temperature coefficient and even greater stability.[2] From 1911 until the advent of the Josephson voltage standard in 1990, the Weston cell was the international standard for e.m.f.[2]

At the heart of both cells' remarkable stability was this compound. Its primary function was to act as a depolarizer at the cathode. As the cell discharges, the this compound is reduced to elemental mercury, preventing the formation of hydrogen gas bubbles that would otherwise alter the electrode's potential and disrupt the cell's stability.

Comparative Quantitative Data of Clark and Weston Standard Cells

The defining characteristics of the Clark and Weston cells are their stable electromotive force (e.m.f.) and their response to temperature changes. The following table summarizes the key quantitative data for both saturated standard cells.

| Property | Clark Standard Cell | Saturated Weston Standard Cell |

| Electromotive Force (e.m.f.) at 15°C | 1.434 V | - |

| Electromotive Force (e.m.f.) at 20°C | - | 1.018638 V[2] |

| Temperature Coefficient | High (-1.15 mV/°C)[1] | Low (approx. -0.04 mV/°C at 20°C)[3] |

| Anode | Zinc Amalgam | Cadmium Amalgam |

| Cathode | Mercury | Mercury |

| Electrolyte | Saturated Zinc Sulfate Solution | Saturated Cadmium Sulfate Solution |

| Depolarizer | This compound Paste | This compound Paste |

Experimental Protocols

The reproducibility of standard cells depended critically on the purity of the materials and the meticulousness of the construction process. The following sections provide detailed methodologies for the preparation of this compound and the construction of the Clark and Weston standard cells.

Preparation of this compound (Hg₂SO₄)

The quality of the this compound was paramount for the stability and reproducibility of the standard cells. Two primary methods were historically employed for its synthesis: electrolytic preparation and chemical precipitation.

This method was favored for producing a high-purity, crystalline this compound.

Materials and Apparatus:

-

High-purity mercury (distilled)

-

Dilute sulfuric acid (H₂SO₄) solution (e.g., 2% by weight)

-

Sodium nitrate (B79036) (NaNO₃) solution (e.g., 10% by weight) as a catalyst (optional, but improves crystal formation)[4]

-

Electrolytic cell with a large surface area mercury anode and a platinum cathode

-

Direct current source

-

Stirring apparatus

-

Buchner funnel and filter paper

-

Distilled water for washing

-

Drying apparatus (desiccator)

Procedure:

-

A pool of high-purity mercury at the bottom of the electrolytic cell serves as the anode.

-

The electrolyte consists of a dilute solution of sulfuric acid. A 2% H₂SO₄ solution with the addition of 10% sodium nitrate is a documented composition.[4]

-

A platinum wire or plate serves as the cathode.

-

A direct current is passed through the cell, with the mercury as the anode. A current density of approximately 0.5 amperes per square decimeter of the mercury surface is applied.[4]

-

The solution is gently stirred during electrolysis to ensure uniform reaction.

-

Crystals of this compound form at the surface of the mercury anode.

-

The electrolysis is continued until a sufficient quantity of the salt is produced.

-

The current is stopped, and the electrolyte is carefully decanted.

-

The crystalline this compound is collected on a Buchner funnel and washed repeatedly with distilled water to remove any residual acid and electrolyte.

-

The washed crystals are then dried in a desiccator in the dark, as this compound is sensitive to light.

This method involves the reaction of a soluble mercurous salt with a source of sulfate ions.

Materials:

-

Mercurous nitrate (Hg₂(NO₃)₂)

-

Sulfuric acid (H₂SO₄), dilute

-

Distilled water

Procedure:

-

A solution of mercurous nitrate is prepared by dissolving the salt in distilled water containing a small amount of nitric acid to prevent hydrolysis.

-

A dilute solution of sulfuric acid is prepared.

-

The sulfuric acid solution is slowly added to the mercurous nitrate solution with constant stirring.

-

A white precipitate of this compound will form immediately.

-

The precipitate is allowed to settle, and the supernatant liquid is decanted.

-

The precipitate is then thoroughly washed with distilled water by decantation several times to remove the nitric acid and any unreacted reagents.

-

After the final wash, the precipitate is collected by filtration and dried in a desiccator in the dark.

Construction of the Clark Standard Cell (Rayleigh H-form)

The H-form glass vessel, introduced by Lord Rayleigh, became the standard for constructing stable cells.

Materials and Apparatus:

-

H-shaped glass vessel with platinum wires sealed at the bottom of each leg

-

High-purity mercury

-

High-purity zinc, in the form of a rod or shot

-

This compound, prepared as described above

-

Zinc sulfate (ZnSO₄·7H₂O), pure crystals

-

Saturated zinc sulfate solution

-

Pipettes and funnels

Procedure:

-

Preparation of the Zinc Amalgam (Anode): A 10% zinc amalgam is prepared by gently heating pure zinc with pure mercury in a porcelain dish under a fume hood. The mixture is stirred until the zinc is completely dissolved in the mercury. The amalgam should be liquid while hot and solidify upon cooling.

-

Assembly of the Anode Limb: The molten zinc amalgam is carefully introduced into one leg of the H-tube to cover the sealed-in platinum wire. The amalgam is allowed to cool and solidify.

-

Assembly of the Cathode Limb: A quantity of pure mercury is introduced into the other leg of the H-tube, covering the platinum wire.

-

Preparation of the this compound Paste (Depolarizer): The prepared this compound is mixed with a small amount of pure mercury and a sufficient quantity of saturated zinc sulfate solution to form a thick paste.

-

Addition of the Depolarizer: A layer of the this compound paste is carefully placed on top of the mercury in the cathode limb.

-

Addition of Zinc Sulfate Crystals: A layer of pure zinc sulfate crystals is added over the zinc amalgam in the anode limb and over the this compound paste in the cathode limb to ensure the electrolyte remains saturated.

-

Filling with Electrolyte: The entire H-tube is then filled with a clear, saturated solution of zinc sulfate, ensuring that the cross-tube is also filled.

-

Sealing the Cell: The tops of the H-tube are sealed to prevent evaporation of the electrolyte. Historically, this was done with corks and marine glue.

Construction of the Saturated Weston Standard Cell

The construction of the Weston cell is similar to that of the Clark cell, with cadmium and cadmium sulfate replacing zinc and zinc sulfate.

Materials and Apparatus:

-

H-shaped glass vessel with platinum wires sealed at the bottom of each leg

-

High-purity mercury

-

High-purity cadmium

-

This compound, prepared as described above

-

Cadmium sulfate (CdSO₄·8/3H₂O), pure crystals

-

Saturated cadmium sulfate solution

-

Pipettes and funnels

Procedure:

-

Preparation of the Cadmium Amalgam (Anode): A 12.5% cadmium amalgam is typically used and is prepared by a similar method to the zinc amalgam.

-

Assembly of the Anode Limb: The molten cadmium amalgam is introduced into one leg of the H-tube to cover the platinum wire.

-

Assembly of the Cathode Limb: Pure mercury is placed in the other leg, covering the platinum wire.

-

Preparation of the this compound Paste (Depolarizer): The this compound is made into a paste with a small amount of mercury and saturated cadmium sulfate solution.

-

Addition of the Depolarizer: The paste is layered over the mercury in the cathode limb.

-

Addition of Cadmium Sulfate Crystals: Crystals of cadmium sulfate are added to both limbs to maintain saturation of the electrolyte.

-

Filling with Electrolyte: The cell is filled with a saturated solution of cadmium sulfate.

-

Sealing the Cell: The cell is sealed to prevent changes in the electrolyte concentration.

Visualizing the Electrochemical Processes and Workflows

The following diagrams, generated using the DOT language, illustrate the key electrochemical reactions and the workflow for constructing a standard cell.

Conclusion

The historical development of standard cells, underpinned by the unique properties of this compound, represents a cornerstone in the field of electrochemistry and precise electrical measurement. The Clark and Weston cells, though now superseded by modern quantum-based standards, exemplify the ingenuity and meticulous experimental work that paved the way for our current understanding of electrochemical principles. The detailed protocols for the synthesis of this compound and the construction of these cells highlight the critical importance of material purity and procedural accuracy in achieving reproducible scientific standards. This guide serves as a valuable resource for researchers and professionals seeking to understand the foundational techniques and historical context of electrochemical voltage standards.

References

A Comprehensive Technical Guide to the Preparation of Pure Mercurous Sulfate for Electrochemical Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of high-purity mercurous sulfate (B86663) (Hg₂SO₄), a critical component in stable and reproducible electrochemical cells, particularly standard cells like the Weston and Clark cells. This document outlines the most common and effective preparation methods, providing detailed experimental protocols and a comparative analysis of the resulting product's purity.

Introduction: The Critical Role of Purity

The accuracy and stability of electrochemical reference electrodes and standard cells are fundamentally dependent on the purity of their components. Mercurous sulfate, a key material in these devices, must be free from contaminants such as mercuric ions (Hg²⁺) and other metallic impurities. The presence of these impurities can lead to unpredictable electrode potentials, voltage drift, and a shortened operational lifespan of the electrochemical cell. This guide details established methods for synthesizing this compound to the stringent purity levels required for high-precision electrochemical applications.

Methods of Preparation

Three primary methods for the preparation of pure this compound have been established: electrochemical synthesis, chemical precipitation, and direct reaction of mercury with sulfuric acid. The electrochemical method is widely regarded as producing the highest purity product, making it the preferred choice for constructing standard cells.[1]

Electrochemical Synthesis

The electrolytic method, pioneered by researchers such as Hulett, Wolff, and Waters, is lauded for its ability to produce this compound of exceptional purity.[1][2] The process involves the anodic oxidation of pure mercury in a sulfuric acid electrolyte.

Experimental Protocol:

-

Electrolyte Preparation: Prepare an electrolyte solution consisting of approximately 2% sulfuric acid (H₂SO₄) and 10% sodium nitrate (B79036) (NaNO₃) in distilled water.[3]

-

Cell Assembly: Place a pool of high-purity, twice-distilled mercury at the bottom of an electrolysis cell to serve as the anode. A platinum gauze or foil can be used as the cathode.

-

Electrolysis: Immerse the electrodes in the electrolyte and apply a direct current. A current density of 0.5 to 2.0 amperes per square decimeter (A/dm²) of the mercury anode surface is recommended.[2][3]

-

Crystal Formation: As the electrolysis proceeds, fine, white crystals of this compound will form on the surface of the mercury anode.

-

Harvesting and Washing: Carefully remove the crystalline this compound from the cell. Wash the crystals repeatedly with distilled water to remove any residual electrolyte. Subsequent washing with dilute sulfuric acid may be necessary to remove any traces of basic this compound.

-

Drying: Dry the purified this compound in a desiccator in the dark.

Logical Relationship of Electrochemical Synthesis:

Chemical Precipitation

This method involves the reaction of a soluble mercurous salt, typically mercurous nitrate (Hg₂(NO₃)₂), with a source of sulfate ions, such as sulfuric acid or a sulfate salt.

Experimental Protocol:

-

Preparation of Mercurous Nitrate Solution: Dissolve high-purity mercury in dilute nitric acid. Ensure a large excess of mercury is present to prevent the formation of mercuric nitrate. Allow the solution to stand for at least 24 hours in contact with the mercury.

-

Precipitation: Decant the clear mercurous nitrate solution. Slowly add a dilute solution of sulfuric acid (approximately 1 part acid to 6 parts water) to the mercurous nitrate solution while stirring continuously. A fine, white precipitate of this compound will form.

-

Washing and Purification: Decant the supernatant liquid. Wash the precipitate thoroughly with distilled water. If a yellowish tint appears, indicating the presence of basic mercuric sulfate, wash the precipitate with dilute sulfuric acid until the yellow color disappears. Follow with several rinses of distilled water to remove the excess acid.

-

Drying: Dry the purified this compound in a desiccator in the dark.

Experimental Workflow for Chemical Precipitation:

Direct Reaction with Sulfuric Acid

This method involves the direct reaction of metallic mercury with hot, concentrated sulfuric acid. While straightforward, this method is less preferred for producing high-purity this compound due to the potential for the formation of mercuric sulfate as a byproduct.

Experimental Protocol:

-

Reaction: Place an excess of pure mercury in a flask with concentrated sulfuric acid.

-

Heating: Gently heat the mixture. The reaction produces this compound, water, and sulfur dioxide gas. 2Hg + 2H₂SO₄ → Hg₂SO₄ + SO₂ + 2H₂O

-

Purification: After the reaction is complete, the crude this compound must be thoroughly washed with distilled water to remove any unreacted sulfuric acid and soluble mercuric sulfate.

Purity Analysis and Comparison of Methods

The primary impurity of concern in this compound is the mercuric ion (Hg²⁺). The presence of mercuric sulfate can be identified by a yellowish discoloration of the product. Qualitative and quantitative analyses are crucial to ensure the suitability of the prepared this compound for use in standard cells.

Qualitative Test: The most straightforward test for the presence of mercuric ions is to observe the color of the this compound. A pure sample should be a fine, white crystalline powder. A yellow tint indicates the presence of basic mercuric sulfate, which forms from the hydrolysis of mercuric sulfate.

Quantitative Analysis: Techniques such as stripping voltammetry can be employed for the quantitative determination of mercury impurities in the final product.[4] The European Pharmacopoeia describes a multi-stage titration with dithizone (B143531) for mercury impurity determination, though it is noted to be laborious.[4]

| Preparation Method | Key Advantages | Key Disadvantages | Typical Purity |

| Electrochemical Synthesis | Produces very high-purity, crystalline product; excellent for standard cells.[1] | Requires a controlled electrical setup. | Highest |

| Chemical Precipitation | Relatively simple and scalable method. | Purity is highly dependent on washing; risk of nitrate contamination. | High |

| Direct Reaction | Simple procedure. | High risk of mercuric sulfate formation; requires careful purification. | Variable |

Note: Specific quantitative data on impurity levels from different preparation methods is scarce in readily available literature. The relative purity is based on historical and qualitative assessments from scientific publications.

Conclusion

For applications demanding the highest precision and stability, such as the construction of Weston and Clark standard cells, the electrochemical synthesis of this compound is the recommended method.[5][6] This technique consistently yields a product with the lowest levels of mercuric ion and other impurities. While chemical precipitation can produce a high-purity product with careful execution of the washing and purification steps, the electrochemical method offers superior control over the final product's quality. The direct reaction method is generally not suitable for preparing this compound for high-precision electrochemical work due to the significant potential for contamination with mercuric sulfate. Regardless of the method chosen, rigorous purification and subsequent analysis are paramount to ensuring the reliability and longevity of the electrochemical cells in which the this compound is employed.

References

- 1. zenodo.org [zenodo.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. US2027364A - Manufacture of mercury sulphate - Google Patents [patents.google.com]

- 4. Determination of Mercury Impurities in Protamine Sulfate Medicament by Stripping Voltammetry | Kim | Drug development & registration [pharmjournal.ru]

- 5. Mercury(I) sulfate - Wikipedia [en.wikipedia.org]

- 6. Weston cell - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of Mercurous Sulfate (B86663) in Water and Nitric Acid

Introduction

Mercurous sulfate (Hg₂SO₄) is an inorganic compound of mercury that sees application in various chemical processes, most notably as a component in electrochemical cells. Understanding its solubility and reactivity in different aqueous media is critical for its proper use, for developing new applications, and for managing its environmental and toxicological impact. This technical guide provides a comprehensive overview of the solubility of this compound in water and its reactive dissolution in nitric acid, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Formula | Hg₂SO₄ | [1] |

| Molar Mass | 497.24 g/mol | [1] |

| Appearance | White to pale yellow or beige crystalline powder | [1][2] |

| Density | 7.56 g/cm³ | [1] |

| Melting Point | Decomposes between 335 °C and 500 °C | [1] |

Solubility in Water

This compound is sparingly soluble in water. Its dissolution is an equilibrium process where the solid salt dissociates into mercurous (Hg₂²⁺) and sulfate (SO₄²⁻) ions. This equilibrium is characterized by the solubility product constant (Ksp).

Quantitative Solubility Data

The solubility of this compound in water has been determined at various temperatures. The data is summarized in the table below.

| Temperature (°C) | Solubility (g / 100 mL) | Molar Solubility (mol/L) | Solubility Product (Ksp) | Reference |

| 25 | 0.051 | 1.03 x 10⁻³ | 6.5 x 10⁻⁷ | [1] |

| 100 | 0.09 | 1.81 x 10⁻³ | - | [1][2] |

Note: The Ksp value is typically reported at 25 °C.

Dissolution Pathway in Water

The dissolution of this compound in water is a straightforward equilibrium between the solid phase and its constituent ions.

Caption: Equilibrium of this compound dissolution in water.

Solubility and Reaction in Nitric Acid

This compound is soluble in dilute nitric acid[1][2]. However, this is not a simple dissolution process. Nitric acid (HNO₃) is a strong oxidizing agent and reacts with the mercurous ions (Hg₂²⁺), oxidizing them to the more stable mercuric state (Hg²⁺).

The reaction involves the oxidation of mercury and the reduction of the nitrate (B79036) ion. The overall balanced chemical equation in dilute nitric acid is:

Hg₂SO₄(s) + 4HNO₃(aq) → 2Hg(NO₃)₂(aq) + H₂SO₄(aq) + 2H₂O(l) + 2NO₂(g)

In this redox reaction, the mercurous ion is oxidized, and the nitric acid is reduced, leading to the formation of highly soluble mercuric nitrate.

Reaction Pathway in Nitric Acid

The logical flow of the reaction between this compound and nitric acid involves the oxidation of the mercurous ion and the formation of new, soluble species.

Caption: Reaction pathway of this compound in nitric acid.

Experimental Protocols

For accurate determination of solubility, standardized experimental procedures are essential.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of sparingly soluble salts.

Caption: Workflow for aqueous solubility determination.

Methodology:

-

Materials:

-

This compound (reagent grade)

-

Deionized water (Type I)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant)

-

Volumetric glassware

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or Cold Vapor Atomic Absorption Spectrometer (CVAAS)

-

-

Procedure:

-

Add an excess amount of solid this compound to a sealed vessel containing a known volume of deionized water. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vessel in a shaker bath maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter. All separation steps must be performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Carefully take a known volume of the clear filtrate and dilute it with a suitable matrix (e.g., 2% nitric acid) to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of mercury in the diluted sample using ICP-MS or CVAAS against a set of certified calibration standards.

-

Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor. This value represents the molar solubility.

-

Protocol 2: Analysis of Reactive Dissolution in Nitric Acid

This protocol quantifies the extent and rate of the reaction of this compound with nitric acid.

Methodology:

-

Materials:

-

This compound

-

Nitric acid solutions of varying concentrations (e.g., 0.1 M, 1 M, 2 M)

-

Magnetic stirrer and stir bar

-

Reaction vessel with temperature control

-

Quenching solution (e.g., a reducing agent or complexing agent if stopping the reaction is necessary for kinetic studies)

-

Analytical instrumentation (ICP-MS or HPLC with a suitable detector)

-

-

Procedure:

-

Add a known, non-excess amount of this compound to a temperature-controlled reaction vessel containing a specific concentration of nitric acid.

-

Stir the mixture at a constant rate to ensure homogeneity.

-

At predetermined time intervals, withdraw aliquots of the solution.

-

Immediately filter the aliquot using a syringe filter to remove any unreacted solid.

-

If studying reaction kinetics, quench the reaction in the aliquot to stop further dissolution.

-

Dilute the sample appropriately.

-

Analyze the sample for the concentration of total dissolved mercury (representing the sum of mercurous and mercuric species) using ICP-MS. If speciation is required, techniques like HPLC-ICP-MS may be employed.

-

Plot the concentration of dissolved mercury over time to determine the reaction rate. For equilibrium solubility in the reacted state, ensure the reaction goes to completion.

-

References

An In-depth Technical Guide to the Monoclinic Crystal System of Mercury(I) Sulfate (Hg₂SO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the monoclinic crystal system of mercury(I) sulfate (B86663) (Hg₂SO₄). It details the synthesis, crystallographic properties, and structural analysis of this inorganic compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the material's solid-state characteristics. Detailed experimental protocols for the synthesis and single-crystal X-ray diffraction analysis are provided, along with a summary of its key crystallographic data.

Introduction

Mercury(I) sulfate, also known as mercurous sulfate, is a chemical compound with the formula Hg₂SO₄. It exists as a white to pale yellow crystalline solid.[1][2] The determination of its precise crystal structure is crucial for understanding its physical and chemical properties, which in turn is essential for its various applications, including its historical use in electrochemical cells.[1] This guide focuses on the monoclinic crystal system of Hg₂SO₄, providing a detailed exploration of its structure and the experimental techniques used for its characterization.

Crystallographic Data

The crystal structure of mercury(I) sulfate has been determined and redetermined with high precision using modern X-ray diffraction techniques. It crystallizes in the monoclinic system, belonging to the P2/c space group.[3][4] The structure is characterized by the presence of discrete Hg₂²⁺ dimeric cations and SO₄²⁻ tetrahedral anions.[4][5]

Unit Cell Parameters

The unit cell parameters for monoclinic Hg₂SO₄ have been reported with high accuracy. The values from a redetermination using modern CCD data are presented in Table 1.[4]

| Parameter | Value (Weil, 2014)[4][5] | Value (Dorm, 1969)[6] |

| a | 6.2771 (8) Å | 6.2802 Å |

| b | 4.4290 (6) Å | 4.4273 Å |

| c | 8.3596 (10) Å | 8.367 Å |

| β | 91.695 (4)° | 91.76° |

| V | 232.31 (5) ų | 232.5 ų |

| Z | 2 | 2 |

Atomic Coordinates and Bond Distances

The asymmetric unit of the Hg₂SO₄ crystal structure contains one crystallographically independent mercury atom, one sulfur atom, and two oxygen atoms. The Hg₂²⁺ dumbbell is generated by inversion symmetry.[4] Key bond distances are summarized in Table 2.

| Bond | Distance (Å) (Weil, 2014)[4] |

| Hg-Hg | 2.5031 (7) |

| Hg-O (short) | 2.23 - 2.49 |

| Hg-O (long) | 2.92 - 2.93 |

| S-O | 1.46 - 1.51 |

The structure consists of chains of Hg₂²⁺ dumbbells and SO₄²⁻ tetrahedra linked by Hg-O bonds, forming a three-dimensional framework.[4][5]

Experimental Protocols

Synthesis of Mercury(I) Sulfate Single Crystals

Several methods have been reported for the synthesis of mercury(I) sulfate. Below are detailed protocols for two common methods suitable for obtaining single crystals for X-ray diffraction.

This method is based on the direct oxidation of elemental mercury by hot, concentrated sulfuric acid.[4]

Materials:

-

Elemental mercury (Hg), high purity

-

Concentrated sulfuric acid (H₂SO₄), 98%

-

Distilled water

-

Fume hood

-

Heating mantle and round-bottom flask with reflux condenser

-

Glassware (beakers, filtering funnel, etc.)

Procedure:

-

Safety Precautions: All steps must be performed in a well-ventilated fume hood due to the high toxicity of mercury and its compounds, and the evolution of sulfur dioxide gas. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

-

Reaction Setup: Place an excess of elemental mercury into a round-bottom flask. For example, use approximately 10 g of mercury for 5 mL of concentrated sulfuric acid.

-

Reaction: Slowly add the concentrated sulfuric acid to the mercury in the flask.

-

Heating: Gently heat the mixture using a heating mantle. The reaction will produce mercury(I) sulfate as a white precipitate and sulfur dioxide gas. The reaction is: 2Hg + 2H₂SO₄ → Hg₂SO₄ + SO₂ + 2H₂O.[4]

-

Cooling and Isolation: After the reaction has subsided, allow the flask to cool to room temperature.

-

Washing: Carefully decant the excess sulfuric acid. Wash the solid product several times with distilled water to remove any remaining acid.

-

Crystal Growth (Slow Evaporation): Transfer the washed precipitate to a beaker with a small amount of dilute sulfuric acid to prevent hydrolysis. Cover the beaker with parafilm and puncture a few small holes in it. Allow the solvent to evaporate slowly in a quiet, vibration-free location over several days to weeks to promote the growth of single crystals.

This method involves the precipitation of Hg₂SO₄ by adding sulfuric acid to a solution of a soluble mercury(I) salt.

Materials:

-

Mercury(I) nitrate (B79036) (Hg₂(NO₃)₂)

-

Dilute nitric acid (HNO₃)

-

Dilute sulfuric acid (H₂SO₄)

-

Distilled water

-

Glassware

Procedure:

-

Preparation of Mercury(I) Nitrate Solution: Dissolve mercury(I) nitrate in dilute nitric acid to prevent the formation of basic salts. A typical concentration would be a 0.1 M solution.

-

Precipitation: Slowly add a stoichiometric amount of dilute sulfuric acid to the mercury(I) nitrate solution while stirring continuously. A white precipitate of mercury(I) sulfate will form immediately.

-

Digestion: Gently heat the suspension to just below boiling for a short period (e.g., 30 minutes) to encourage the formation of larger, more well-formed crystallites.

-

Isolation and Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate several times with distilled water by decantation.

-

Crystal Growth (Slow Cooling): To grow larger single crystals, the precipitation can be carried out at an elevated temperature, and the solution can be allowed to cool slowly to room temperature. Alternatively, the washed precipitate can be recrystallized from hot, dilute sulfuric acid by slow cooling.

Single-Crystal X-ray Diffraction (SC-XRD)

The following is a generalized protocol for the determination of the crystal structure of a small inorganic compound like Hg₂SO₄.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

A cryo-system for low-temperature data collection (optional but recommended for better data quality).

Procedure:

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other defects.

-

Mount the selected crystal on a glass fiber or a cryoloop using a minimal amount of adhesive (e.g., epoxy) or cryoprotectant oil.

-

Mount the fiber/loop onto a goniometer head.

-

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Perform an initial set of short-exposure frames to determine the unit cell and the orientation matrix of the crystal.

-

Based on the determined monoclinic unit cell, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of ω and φ scans.

-

Collect a full sphere of diffraction data. For a monoclinic system, data collection to a 2θ of at least 50° is recommended for Mo radiation to achieve atomic resolution.

-

-

Data Reduction and Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.

-

Apply corrections for Lorentz and polarization effects.

-

Perform an empirical absorption correction based on the intensities of equivalent reflections.

-

Merge the symmetry-equivalent reflections to generate a unique set of reflection data.

-

-

Structure Solution and Refinement:

-

The structure can be solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS.

-

The initial structural model is then refined against the experimental data using a full-matrix least-squares method, for example, with the SHELXL program.

-

Refinement involves adjusting atomic coordinates, anisotropic displacement parameters, and a scale factor to minimize the difference between the observed and calculated structure factors.

-

Difference Fourier maps are calculated at each stage of the refinement to locate any missing atoms and to check for residual electron density.

-

The final refinement should result in a chemically sensible model with low R-factors (typically R1 < 0.05) and a goodness-of-fit (GooF) value close to 1.

-

Structural Relationship and Coordination

The crystal structure of Hg₂SO₄ reveals a complex coordination environment for the mercury atoms. Each mercury atom is part of the characteristic [Hg-Hg]²⁺ dumbbell and is also coordinated to oxygen atoms from the sulfate anions.

Conclusion

The monoclinic crystal system of mercury(I) sulfate has been well-characterized through single-crystal X-ray diffraction. This guide has provided a detailed summary of its crystallographic data and comprehensive, practical protocols for its synthesis and structural analysis. The information presented herein is intended to be a valuable resource for researchers and scientists working with this compound, facilitating further studies and applications. The inherent toxicity of mercury compounds necessitates strict adherence to safety protocols during all experimental procedures.

References

- 1. digital-library.theiet.org [digital-library.theiet.org]

- 2. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Hg2SO4 | CID 24545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mercury(I) sulfate - Wikipedia [en.wikipedia.org]

- 5. Slow Evaporation Method [people.chem.umass.edu]

- 6. unifr.ch [unifr.ch]

An In-depth Technical Guide to the Hazards and Toxicity of Inorganic Mercury Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and toxicological profile of inorganic mercury compounds. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed information on toxicokinetics, mechanisms of toxicity, target organ effects, and relevant experimental protocols.

Executive Summary